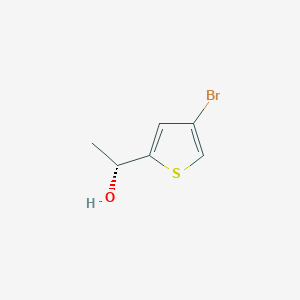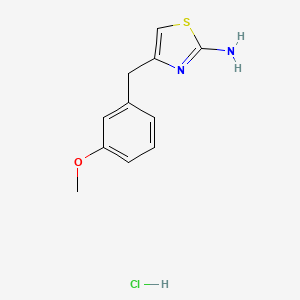![molecular formula C14H17NO3 B2472329 Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate CAS No. 1047655-54-8](/img/structure/B2472329.png)
Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate
Overview
Description
Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Mode of Action
The exact mode of action of Benzyl 1-oxa-5-azaspiro[2It is known that 1-oxa-2-azaspiro [25] octane, a related compound, is a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles . This suggests that Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate may interact with its targets in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with an appropriate epoxide to form an intermediate, which then undergoes a spirocyclization reaction to yield the desired product . The reaction conditions typically involve the use of organic solvents and may require the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher efficiency, and enhanced safety compared to traditional batch processes . The continuous flow synthesis involves the reaction of cyclohexanone with ammonia and sodium hypochlorite, followed by phase separation and purification steps.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-2-azaspiro[2.5]octane: This compound is a selective electrophilic aminating agent with similar reactivity to Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate.
Tert-butyl-1,1-dimethyl-3-oxo-2-oxa-5-azaspiro[3.4]octan-5-carboxylate: Another spirocyclic compound with comparable chemical properties.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structure imparts distinct electronic and steric properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
benzyl 1-oxa-7-azaspiro[2.5]octane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(17-9-12-5-2-1-3-6-12)15-8-4-7-14(10-15)11-18-14/h1-3,5-6H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHCCNHBPGQJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2472247.png)
![1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2472250.png)

![5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione](/img/structure/B2472253.png)
![8-(3,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2472255.png)

![3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2472257.png)
![Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2472258.png)
![7-(tert-butyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472259.png)

![N-allyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxamide](/img/structure/B2472265.png)
![2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2472266.png)

